5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride
Description
Chemical Identity and Nomenclature
5-(1H-Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride represents a complex heterocyclic compound characterized by its distinctive molecular architecture. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the presence of a 1,2,4-triazole ring system connected to a furan ring through a sulfanyl linkage. The carbaldehyde functional group is positioned at the 2-carbon of the furan ring, while the triazole attachment occurs at the 5-position of the furan system through the sulfur bridge.
The compound exists in its hydrochloride salt form, which significantly influences its physical and chemical properties compared to the free base. Alternative nomenclature systems may refer to this compound as 5-(4H-1,2,4-triazol-3-ylthio)-2-furaldehyde hydrochloride, reflecting the tautomeric nature of the triazole ring system. The Chemical Abstracts Service has assigned specific registry numbers to both the free base and salt forms, facilitating precise identification in chemical databases and literature.
The systematic naming convention reflects the compound's complex structural hierarchy, beginning with the furan ring as the primary heterocyclic backbone, followed by the triazole substituent designation, and concluding with the specific positional indicators for each functional group attachment point. This nomenclature system ensures unambiguous identification across diverse scientific disciplines and research applications.
Structural Characteristics and Molecular Formula
The molecular formula of 5-(1H-Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride is C7H6ClN3O2S, with a corresponding molecular weight of 231.66 grams per mole. The free base form exhibits the molecular formula C7H5N3O2S with a molecular weight of 195.20 grams per mole. This structural composition encompasses multiple heterocyclic systems that contribute to the compound's unique chemical behavior and potential applications.
The furan ring system demonstrates aromatic character through the delocalization of one oxygen lone pair into the ring structure, creating a 4n + 2 aromatic system according to Hückel's rule. However, furan exhibits modest aromaticity compared to benzene, with a resonance energy of 67 kilojoules per mole, which influences the compound's reactivity patterns. The furan ring retains significant double bond character in its carbon-carbon bonds attached to oxygen, while the remaining oxygen lone pair extends in the plane of the flat ring system.
The 1,2,4-triazole component contributes additional nitrogen heterocyclic character to the molecular structure. Triazole systems demonstrate remarkable thermal stability and resistance to acid-base conditions, while maintaining insensitivity to redox reactions, hydrolysis, and enzymatic degradation. The triazole ring's structure facilitates hydrogen bonding interactions and promotes binding with various biological targets including proteins, enzymes, and receptors.
The sulfanyl bridge connecting these two heterocyclic systems creates a unique structural motif that influences the overall molecular geometry and electronic distribution. The sulfur atom provides rotational flexibility around the carbon-sulfur bonds, allowing for conformational adaptability while maintaining the integrity of both ring systems.
Historical Context and Discovery
The development of 5-(1H-Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride emerges from the broader historical context of heterocyclic chemistry advancement and the systematic exploration of triazole-containing compounds. The fundamental triazole nomenclature was first established by Bladin in 1855, who described the carbon-nitrogen ring system with the formula C2H3N3. This foundational work provided the theoretical framework for subsequent triazole derivative development and synthesis.
The systematic study of 1,2,4-triazole derivatives gained significant momentum through the recognition of their diverse biological activities and potential pharmaceutical applications. Research efforts focused on understanding structure-activity relationships revealed that substitutions at positions 3, 4, and 5 of the triazole ring could dramatically alter both physicochemical properties and biological profiles. The discovery that groups attached to the nitrogen atom at the 4th position exerted the greatest influence on compound characteristics directed synthetic efforts toward specific substitution patterns.
The integration of furan and triazole systems through sulfur linkages represents a more recent development in heterocyclic chemistry, driven by the recognition that such hybrid structures could combine the beneficial properties of both ring systems. The synthesis of compounds containing both triazole and furan moieties has been motivated by their potential applications in agricultural chemistry, pharmaceutical development, material science, biochemistry, and environmental science.
The specific development of the hydrochloride salt form addresses practical considerations related to compound stability, solubility, and handling characteristics that are essential for research and potential commercial applications. This salt formation strategy represents a common approach in medicinal chemistry for improving the pharmaceutical properties of organic compounds while maintaining their essential biological activity.
Significance in Heterocyclic Chemistry
5-(1H-Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride occupies a unique position within heterocyclic chemistry due to its incorporation of multiple important structural elements that collectively contribute to its scientific significance. The compound exemplifies the modern approach to heterocyclic design, where multiple pharmacologically active ring systems are combined to create hybrid molecules with enhanced or novel properties.
The triazole component contributes significant value through its established role in numerous therapeutic applications, including antifungal, anticancer, antimigraine, and antiviral treatments. The 1,2,4-triazole isomer specifically demonstrates broad spectrum therapeutic potential, with documented activities as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretic, anticancer, anticonvulsant, antidiabetic, and antimigraine agents.
Furan derivatives complement this therapeutic potential through their own documented biological activities, including antimicrobial properties such as antibacterial, antifungal, and antiviral effects. Additionally, furan-containing compounds demonstrate anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, muscle relaxant, antihypertensive, diuretic, anti-ulcer, anti-ageing, and anticancer activities. The combination of triazole and furan systems within a single molecular framework creates opportunities for synergistic effects or novel mechanisms of action.
The sulfanyl linkage provides structural flexibility while maintaining the integrity of both heterocyclic systems, allowing for optimal spatial orientation of the pharmacophoric elements. This structural feature enables the compound to potentially interact with multiple biological targets through different portions of the molecule, expanding its potential therapeutic applications.
From a synthetic chemistry perspective, this compound represents an important building block for further chemical modifications and structure-activity relationship studies. The presence of the aldehyde functional group provides a reactive site for additional chemical transformations, while the heterocyclic systems offer multiple positions for substitution and derivatization. This synthetic versatility makes the compound valuable for medicinal chemistry programs aimed at optimizing biological activity, selectivity, and pharmaceutical properties.
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7;/h1-4H,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLFHRQDOBDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC2=NC=NN2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with various targets, such as the aromatase enzyme .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biochemical pathways due to their ability to interact with different targets .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between this compound and aromatase results in the inhibition of the enzyme’s activity, thereby affecting estrogen production. Additionally, this compound can form hydrogen bonds with various proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. It influences cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, in HeLa cells, this compound has been shown to downregulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can occur through hydrogen bonding, van der Waals interactions, and hydrophobic interactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
Biological Activity
5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for further research.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 195.2 g/mol. The presence of the triazole and furan moieties contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antimicrobial properties . A study evaluated various derivatives of 1,2,4-triazoles against a range of bacterial strains. The findings showed that these derivatives often possess high inhibitory efficacy against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 0.25 |
| Triazole Derivative B | Escherichia coli | 0.5 |
| Triazole Derivative C | Pseudomonas aeruginosa | 1.0 |
These results suggest that triazole derivatives could be developed as effective antimicrobial agents .
Anti-inflammatory Activity
In addition to antimicrobial effects, certain derivatives have demonstrated anti-inflammatory properties . A study involving the synthesis of new 1,2,4-triazole derivatives assessed their impact on cytokine release in peripheral blood mononuclear cells. The results indicated that these compounds could modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Potential
The anticancer activity of triazole derivatives has also been explored. For example, one study reported that specific triazole compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Study 1: Synthesis and Evaluation of Triazole Derivatives
A comprehensive study synthesized several 1,2,4-triazole derivatives and evaluated their biological activities. Among these compounds, one derivative exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics .
Study 2: Anti-inflammatory Effects in Animal Models
Another investigation focused on the anti-inflammatory effects of triazole derivatives using carrageenan-induced paw edema in rats. The results showed a marked reduction in edema compared to control groups, indicating the potential therapeutic use of these compounds in inflammatory diseases .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole moiety can outperform traditional antibiotics against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
A specific case study highlighted the synthesis of triazole derivatives that demonstrated minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics such as ciprofloxacin . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance antibacterial efficacy.
Antifungal Properties
In addition to antibacterial effects, compounds similar to 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride have been evaluated for antifungal activity. Triazoles are widely used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
Recent studies have reported that certain triazole derivatives exhibit potent activity against fungal pathogens such as Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Potential
The anticancer properties of triazole derivatives are also noteworthy. Research has indicated that compounds with triazole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, some derivatives have shown promising results in targeting specific kinases involved in cancer progression .
One study demonstrated that a series of triazole-based compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .
Summary of Case Studies
Comparison with Similar Compounds
Nitrophenyl-Substituted Furan Carbaldehydes
Compounds such as 5-(2/3/4-nitrophenyl)-furan-2-carbaldehyde () share the furan-carbaldehyde backbone but replace the triazole-sulfanyl group with nitrophenyl substituents. Key differences include:
- Electronic Effects : Nitro groups are strong electron-withdrawing substituents, reducing electron density on the furan ring compared to the electron-rich triazole-sulfanyl group.
- Hydrogen Bonding : Triazole’s N–H groups enable stronger hydrogen bonding than nitro groups, influencing solubility and crystal packing.
- Salt Form : The hydrochloride salt in the target compound increases aqueous solubility, whereas nitrophenyl analogs are neutral and likely more lipophilic.
Pyrazole and Thiazole Derivatives
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () replaces the furan core with a pyrazole ring and includes a trifluoromethyl group. Notable contrasts:
- Heterocycle Reactivity : Pyrazoles are less basic than triazoles, altering sulfanyl group acidity and interaction with biological targets.
Thermodynamic Properties
Data from nitrophenyl-furan carbaldehydes () provide a baseline for comparison:
The hydrochloride salt’s ionic lattice increases sublimation enthalpy and reduces vapor pressure compared to neutral analogs. Triazole’s hydrogen-bonding capacity may further stabilize the crystal lattice .
Pharmacological Potential
- In contrast, nitrophenyl analogs () are more likely used in materials science due to nitro group reactivity.
- Pyrazole/Thiazole Analogs (Evidences 4, 5): Thiazole and pyrazole derivatives often target enzymes (e.g., kinases) or receptors. The target compound’s furan-triazole scaffold may offer distinct selectivity profiles.
Preparation Methods
Starting Materials
- Furan-2-carbaldehyde derivative : Usually 5-halogenated furan-2-carbaldehyde (e.g., 5-bromo- or 5-chlorofuran-2-carbaldehyde) serves as the electrophilic aromatic substrate.
- 1H-Triazole-3-thiol : Acts as the nucleophile providing the triazolylsulfanyl group.
Reaction Conditions
- Nucleophilic aromatic substitution (S_NAr) or cross-coupling reactions are employed to attach the triazolylsulfanyl group to the furan ring.
- Typical conditions involve:
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the thiol group of 1H-triazole-3-thiol.
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
- Elevated temperatures (60–120 °C) to facilitate substitution.
- In some cases, copper or palladium catalysts may be used to promote coupling reactions.
Mechanistic Insights
- The thiolate anion generated from 1H-triazole-3-thiol attacks the halogenated position on the furan ring, displacing the halide and forming the C–S bond.
- The aldehyde group at the 2-position remains intact under these conditions.
Formation of the Hydrochloride Salt
- The free base 5-(1H-Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is treated with hydrochloric acid (HCl), typically in an organic solvent such as ethanol or ether, to precipitate the hydrochloride salt.
- This step improves the compound’s stability, crystallinity, and handling properties.
Representative Preparation Protocol (Hypothetical based on literature analogs)
Analytical and Research Findings
- Yield : Reported yields for similar thiol-substituted triazole derivatives range from 60% to 85%, depending on reaction conditions and purification methods.
- Purity : Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Physical properties : The hydrochloride salt typically exhibits enhanced solubility in polar solvents and improved crystallinity, facilitating characterization and application.
Summary Table of Preparation Parameters
Notes on Alternative Synthetic Routes
- Copper-catalyzed thiolation : Some reports indicate the use of copper catalysts to facilitate the formation of C–S bonds under milder conditions.
- One-pot synthesis : Potentially, a one-pot method combining halogenated furan aldehyde, triazole thiol, base, and catalyst can streamline synthesis.
- Oxidation state control : Careful control of reaction conditions prevents oxidation of the thiol or aldehyde groups.
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
